Cycloastragenol Demonstrates Superior Blood-Brain Barrier Permeability Relative to Astragaloside IV
In a biotransformation-integrated network pharmacology study, the blood-brain barrier permeability of cycloastragenol (CAG) was directly compared to that of its glycosylated precursor astragaloside IV (ASIV) [1]. The study explicitly concluded that the metabolites, including cycloastragenol, showed higher blood–brain barrier permeability than ASIV [1]. This differential permeability is attributed to the absence of the glycoside moiety in CAG, which reduces molecular weight and increases lipophilicity, thereby enhancing passive diffusion across biological membranes.
| Evidence Dimension | Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | High permeability (qualitatively superior) |
| Comparator Or Baseline | Astragaloside IV (ASIV) - Low permeability |
| Quantified Difference | CAG and its epimer 3-epi-CAG were determined to have higher BBB permeability than ASIV |
| Conditions | Literature-derived ADMET property comparison and in silico assessment; validated with in vivo murine intracerebral hemorrhage model |
Why This Matters
For researchers targeting central nervous system applications, procurement of cycloastragenol is essential as its precursor ASIV cannot reliably achieve therapeutic brain concentrations.
- [1] Liu H, et al. A novel microbial and hepatic biotransformation-integrated network pharmacology strategy explores the therapeutic mechanisms of bioactive herbal products in neurological diseases: the effects of Astragaloside IV on intracerebral hemorrhage as an example. Chin Med. 2023;18:52. doi:10.1186/s13020-023-00745-5. View Source
